methyl 4-(methoxymethyl)pyridine-2-carboxylate
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Overview
Description
This compound is characterized by its molecular formula C9H11NO3 and a molecular weight of 181.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(methoxymethyl)pyridine-2-carboxylate typically involves the esterification of 4-(methoxymethyl)pyridine-2-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(methoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 4-chloro-2-pyridinecarboxylate
- Methyl 3-methoxypyridine-2-carboxylate
- Methyl 4-hydroxy-2-pyridinecarboxylate
Comparison: Methyl 4-(methoxymethyl)pyridine-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
317335-18-5 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4-(methoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-12-6-7-3-4-10-8(5-7)9(11)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
DKCLWPXTILSRDP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC=C1)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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